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Compound of Interest

Compound Name:
(R)-3-Oxocyclopentanecarboxylic

acid

Cat. No.: B184012 Get Quote

For Researchers, Scientists, and Drug Development Professionals

(R)-3-Oxocyclopentanecarboxylic acid (C₆H₈O₃, Molecular Weight: 128.13 g/mol ) is a chiral

building block of significant interest in pharmaceutical synthesis.[1][2] Its utility as a precursor

for various active pharmaceutical ingredients necessitates a thorough understanding of its

structural and spectroscopic properties.[1] This guide provides a detailed overview of its

spectroscopic signature, including infrared (IR) spectroscopy, nuclear magnetic resonance

(NMR), and mass spectrometry (MS). While experimental data for the specific (R)-enantiomer

is limited in publicly available literature, this document combines existing data for the racemate

with well-established spectroscopic principles to offer a comprehensive analytical profile.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for (R)-3-
Oxocyclopentanecarboxylic acid. It is important to note that the ¹H NMR, ¹³C NMR, and

Mass Spectrometry data are predicted based on the chemical structure and established

fragmentation patterns, as specific experimental spectra for the (R)-enantiomer are not readily

available.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~11-12 Singlet, broad 1H
Carboxylic acid proton

(-COOH)

~3.0 - 3.2 Multiplet 1H
Methine proton (-CH)

at C1

~2.6 - 2.8 Multiplet 2H

Methylene protons (-

CH₂) adjacent to the

carbonyl group (C2)

~2.3 - 2.5 Multiplet 2H

Methylene protons (-

CH₂) adjacent to the

carbonyl group (C4)

~2.0 - 2.2 Multiplet 2H
Methylene protons (-

CH₂) at C5

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Carbon Atom Assignment

~215 - 220 Carbonyl carbon (C=O) at C3

~178 - 182 Carboxylic acid carbon (-COOH)

~45 - 50 Methine carbon (-CH) at C1

~38 - 42 Methylene carbon (-CH₂) at C2

~35 - 40 Methylene carbon (-CH₂) at C4

~25 - 30 Methylene carbon (-CH₂) at C5

Table 3: Infrared (IR) Spectroscopic Data
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Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

2500-3300 Strong, very broad O-H stretch
Carboxylic acid (-

COOH)

~2960 Medium C-H stretch Cyclopentane ring

~1740 Strong, sharp C=O stretch Ketone

~1710 Strong, sharp C=O stretch
Carboxylic acid

(dimer)

1210-1320 Medium C-O stretch
Carboxylic acid (-

COOH)

Table 4: Predicted Mass Spectrometry (Electron Ionization) Data

m/z
Predicted Relative
Intensity

Assignment

128 Low Molecular Ion [M]⁺

111 Moderate [M - OH]⁺

83 Moderate [M - COOH]⁺

55 High [C₄H₇]⁺ or [C₃H₃O]⁺

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Accurately weigh 5-25 mg of (R)-3-Oxocyclopentanecarboxylic acid
for ¹H NMR or 50-100 mg for ¹³C NMR.[3] The sample is dissolved in approximately 0.6-0.7

mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.[4]
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Filtration: To remove any particulate matter that could affect the magnetic field homogeneity,

the solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a

clean 5 mm NMR tube.

Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for

chemical shift referencing (δ = 0.00 ppm).[5]

Data Acquisition: The NMR tube is placed in the spectrometer. The experiment involves

locking onto the deuterium signal of the solvent, shimming the magnetic field to optimize its

homogeneity, tuning the probe to the desired nucleus (¹H or ¹³C), and acquiring the data.[4]

2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol is for analyzing a solid sample using the KBr pellet method.

Sample Preparation: A small amount of the solid sample (1-2 mg) is ground with

approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle

until a fine, homogeneous powder is obtained.

Pellet Formation: The powder mixture is transferred to a pellet press and compressed under

high pressure to form a thin, transparent or translucent pellet.

Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer. A

background spectrum of the empty spectrometer is first recorded, followed by the spectrum

of the sample. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.[6]

2.3 Mass Spectrometry (MS)

This protocol outlines a general procedure for Electron Ionization (EI) Mass Spectrometry.

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

often via a direct insertion probe or after separation by gas chromatography. The sample is

vaporized in a vacuum.[7]

Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy

electron beam (typically 70 eV), which ejects an electron from the molecule to form a

positively charged molecular ion ([M]⁺).[8]
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Fragmentation: The high energy of the molecular ions causes them to fragment into smaller,

characteristic charged ions and neutral radicals.[9]

Mass Analysis and Detection: The positively charged ions are accelerated and separated by

a mass analyzer (e.g., a quadrupole or magnetic sector) based on their mass-to-charge

(m/z) ratio. A detector then records the abundance of each ion.[8]

Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

characterization of (R)-3-Oxocyclopentanecarboxylic acid.
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Caption: Experimental workflow for the spectroscopic characterization of a chemical

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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